molecular formula C18H13ClN4O3S2 B4551712 N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide

N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide

Cat. No.: B4551712
M. Wt: 432.9 g/mol
InChI Key: NIMQIQOHFYKAOR-MDZDMXLPSA-N
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Description

N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide is a useful research compound. Its molecular formula is C18H13ClN4O3S2 and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.0117603 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

One line of research focuses on the synthesis of complex molecules through innovative chemical transformations. The reactivity of thiadiazole derivatives, including those related to N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide, is explored for the development of new synthetic methodologies. For instance, studies on the base-induced transformation of thiadiazoles in the presence of secondary amines have paved the way for creating novel compounds with potential applications in materials science and pharmaceuticals (Androsov, 2008).

Biological Activities and Potential Therapeutic Applications

Another significant area of research involves evaluating the biological activities of thiadiazole derivatives. Various studies have been conducted to assess the antimicrobial, antifungal, and anticancer properties of these compounds. For example, the synthesis and in vitro evaluation of thiadiazole derivatives against Helicobacter pylori show promising results, indicating the potential for developing new therapeutic agents (Mohammadhosseini et al., 2009).

Photodynamic Therapy and Photosensitizers

Thiadiazole derivatives are also being explored for their photophysical properties, making them candidates for applications in photodynamic therapy (PDT) for cancer treatment. The synthesis of new zinc phthalocyanines substituted with thiadiazole derivatives demonstrates their potential as Type II photosensitizers, offering a new approach to targeting cancer cells with minimal side effects (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antitubercular Activities

The search for new antimicrobial agents leads to the investigation of thiadiazole derivatives as potential inhibitors of bacterial growth. Studies have shown that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus, indicating their utility in combating resistant bacterial infections (Wehrli et al., 2019). Additionally, thiadiazole derivatives have been evaluated for their antitubercular properties, offering new avenues for treating tuberculosis (Foroumadi et al., 2004).

Properties

IUPAC Name

(E)-N-[5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S2/c19-14-7-4-8-15(23(25)26)13(14)11-27-18-22-21-17(28-18)20-16(24)10-9-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,21,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMQIQOHFYKAOR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
Reactant of Route 4
Reactant of Route 4
N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
Reactant of Route 5
Reactant of Route 5
N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide
Reactant of Route 6
N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.